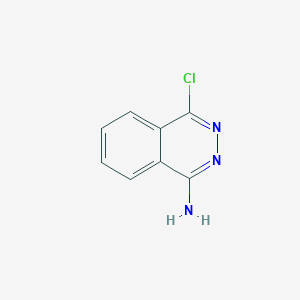

4-Chlorophthalazin-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-chlorophthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYLJLPFNAQRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423363 | |

| Record name | 4-Chlorophthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13580-86-4 | |

| Record name | 4-Chlorophthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chlorophthalazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Chlorophthalazin-1-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and spectral characteristics, reactivity, and a plausible synthetic route, designed to support further research and development efforts.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established. The compound is known as an intermediate in the synthesis of more complex molecules, such as impurities of the antihypertensive drug Dihydralazine.[1]

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-1-phthalazinamine | N/A |

| Synonyms | 1-Phthalazinamine, 4-chloro-; 4-Chloro-1-phthalazinamine | [2] |

| CAS Number | 13580-86-4 | [2] |

| Molecular Formula | C₈H₆ClN₃ | [2] |

| Molecular Weight | 179.61 g/mol | [2] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | N/A |

| Storage | 2-8°C, sealed in a dry environment. | [3] |

Table 2: Predicted and Experimentally-Derived Physical Properties

| Property | Value | Notes |

| Melting Point | Not Reported | For comparison, the precursor 1-Chlorophthalazine has a melting point of 109-112°C. |

| Boiling Point | Not Reported | High boiling point expected due to the heterocyclic structure and potential for hydrogen bonding. |

| Solubility | Not Reported | Expected to have low solubility in water. Likely soluble in polar organic solvents like DMSO and methanol. For context, the related compound 4-chloroaniline has low water solubility (<1 mg/mL).[4] |

Synthesis and Experimental Protocols

Proposed Synthesis: Amination of 1,4-Dichlorophthalazine

The synthesis would likely start from 1,4-Dichlorophthalazine. The greater reactivity of the chlorine atom at the 1-position towards nucleophilic attack would allow for selective monosubstitution under controlled conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-Dichlorophthalazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Nucleophilic Addition: Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide (excess, e.g., 5-10 eq), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This may involve recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield pure this compound.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its primary functional groups: the aromatic chlorine atom and the primary amine group.

-

Amine Group Reactivity: The primary amine at the C1 position can act as a nucleophile. It can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.

-

Chloro Group Reactivity: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although it is less reactive than the chlorine at the C1 position in the precursor, 1,4-Dichlorophthalazine. This position can be targeted by strong nucleophiles under forcing conditions to generate 1,4-disubstituted phthalazine derivatives.

The interplay of these two functional groups makes this compound a versatile building block for creating a library of substituted phthalazine compounds.

Caption: Logical diagram of the reactivity of this compound.

Predicted Spectral Data

While experimental spectra for this compound are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Multiple signals expected in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the four protons on the benzene ring portion of the phthalazine core. The exact shifts and coupling patterns will depend on the electronic effects of the chloro and amino groups. - Amine Protons: A broad singlet corresponding to the two -NH₂ protons, likely in the range of 5.0-7.0 ppm. The chemical shift can be highly variable depending on solvent and concentration. This peak would be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms. Carbons bonded to nitrogen (C1 and C8a) and chlorine (C4) would be significantly shifted. The C1 and C4 carbons would likely appear downfield. |

| IR Spectroscopy | - N-H Stretching: Two distinct sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric N-H stretching). - N-H Bending: A bending vibration (scissoring) is expected around 1600-1650 cm⁻¹. - C=N and C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring systems. - C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, corresponding to the C-Cl bond. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 179. A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 181 with approximately one-third the intensity of the M⁺ peak) should be clearly visible. - Fragmentation: Common fragmentation pathways would likely involve the loss of HCN, Cl radical, or N₂ from the heterocyclic ring. |

This guide serves as a foundational resource for researchers working with this compound. The provided information, combining established data with scientifically grounded predictions, should facilitate its synthesis, characterization, and further derivatization in various research and development applications.

References

An In-depth Technical Guide to 4-Chlorophthalazin-1-amine (CAS: 13580-86-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophthalazin-1-amine is a heterocyclic amine of significant interest in medicinal chemistry. Its rigid phthalazine core, substituted with a reactive chlorine atom and an amino group, renders it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of kinase inhibitors for therapeutic use. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 13580-86-4 | N/A |

| Molecular Formula | C₈H₆ClN₃ | N/A |

| Molecular Weight | 179.61 g/mol | N/A |

| Appearance | Light yellow solid (typical) | N/A |

| Melting Point | 160-163°C (for the related 1,4-dichlorophthalazine) | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform, Methanol (for the related 1,4-dichlorophthalazine) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of one chlorine atom in 1,4-dichlorophthalazine. A generalized experimental protocol is provided below, adapted from procedures for the synthesis of similar aminophthalazine derivatives.[2][3]

Experimental Protocol: Synthesis from 1,4-Dichlorophthalazine

Materials:

-

1,4-Dichlorophthalazine

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

-

Solvent (e.g., ethanol, dioxane)

-

Base (optional, e.g., sodium hydroxide)

Procedure:

-

In a round-bottom flask, dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as ethanol.

-

Add an excess of the ammonia source (e.g., a concentrated aqueous solution of ammonia). The use of excess amine is crucial to drive the monosubstitution and minimize the formation of the diamino-substituted product.

-

The reaction mixture is then heated to reflux for a specified period (typically 0.5-3 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[2][4]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Expected Yield: Yields for analogous reactions to form aminophthalazines are reported to be in the range of good to moderate (e.g., 80% for a similar reaction).[2]

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence and chemical environment of the aromatic and amine protons.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C-Cl stretches.

Note: Specific, experimentally determined spectroscopic data for this compound is not widely available in the cited literature. The data would need to be generated upon synthesis.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the amino group and the susceptibility of the chloro-substituent to nucleophilic aromatic substitution. This dual reactivity makes it a valuable intermediate for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors.

The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, including amines, phenols, and thiols. This allows for the introduction of diverse side chains and pharmacophores. The amino group at the 1-position can also undergo further reactions, such as acylation or alkylation, providing another point for molecular diversification.

A common synthetic strategy involves the sequential substitution of the chlorine atoms in 1,4-dichlorophthalazine, where one chlorine is first replaced by an amino group to form this compound, which then serves as a scaffold for further modification.

Applications in Drug Development: A Precursor to Kinase Inhibitors

The phthalazine scaffold is a recognized pharmacophore in the design of kinase inhibitors. Several phthalazine-based compounds have been investigated for their potential to treat cancer and other diseases by targeting key signaling pathways. This compound serves as a crucial starting material for the synthesis of many of these potent inhibitors.

Targeting Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR signaling is a well-established anti-cancer strategy. Phthalazine derivatives have shown significant promise as VEGFR inhibitors.

A notable example is Vatalanib (PTK787/ZK 222584) , an orally active antiangiogenic agent that inhibits all known VEGFRs.[5] The synthesis of Vatalanib and related analogs often involves a chloro-phthalazine intermediate, highlighting the importance of compounds like this compound in this area of research.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Olaparib, a phthalazinone-containing compound, is a clinically approved PARP inhibitor.[6][7][8] The synthesis of novel PARP inhibitors often utilizes the phthalazinone scaffold, for which this compound can be a precursor.

Safety and Handling

Detailed safety information for this compound is not extensively published. However, based on its structure and related compounds, it should be handled with care in a laboratory setting. Standard safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information on the related starting material, 1,4-dichlorophthalazine, refer to its Safety Data Sheet (SDS).[1]

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic placement of reactive functional groups on the rigid phthalazine core makes it an ideal starting point for the synthesis of a wide array of bioactive molecules. Its established role in the synthesis of potent kinase inhibitors, particularly those targeting VEGFR and PARP, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, and it is hoped that it will facilitate further research and innovation in the use of this important chemical entity.

References

- 1. usbio.net [usbio.net]

- 2. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. web.pdx.edu [web.pdx.edu]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 4-Chlorophthalazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Chlorophthalazin-1-amine. The document outlines a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for the key analytical techniques employed in its characterization.

Introduction

This compound (CAS No: 13580-86-4) is a heterocyclic aromatic compound with the molecular formula C₈H₆ClN₃ and a molecular weight of 179.61 g/mol . Phthalazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural confirmation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of the synthesized compound. This guide details the process of its structure elucidation through a combination of synthesis and spectroscopic analysis.

Synthesis of this compound

A likely synthetic pathway to this compound involves the nucleophilic aromatic substitution of a chlorine atom from the readily available starting material, 1,4-dichlorophthalazine, with an amino group.[1]

Proposed Synthetic Pathway

The reaction of 1,4-dichlorophthalazine with ammonia is a direct method for the synthesis of this compound.[2] The reaction proceeds via a nucleophilic substitution mechanism where one of the chlorine atoms on the phthalazine ring is displaced by the amino group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Dichlorophthalazine[1]

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g (5.02 mmol) of 1,4-dichlorophthalazine in 20 mL of ethanol.

-

To the stirred solution, add 10 mL of concentrated aqueous ammonia.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain this compound.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the predicted data based on known values for analogous phthalazine derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalazine ring and the protons of the primary amine group. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring.[3][4][5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H (x4) | 7.5 - 8.5 | Multiplet | 7-9 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

3.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the aromatic ring.[8][9][10][11]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl | 145 - 155 |

| C-NH₂ | 150 - 160 |

| Aromatic C-H (x4) | 120 - 135 |

| Aromatic Quaternary C (x2) | 125 - 140 |

3.1.3. Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[12][13][14][15][16]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N Stretch (ring) | 1600 - 1650 | Medium |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

3.2.1. Experimental Protocol: IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[17][18][19][20][21]

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 179/181 | High | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M-Cl]⁺ | 144 | Variable | Loss of a chlorine radical. |

| [M-HCN]⁺ | 152/154 | Variable | Loss of hydrogen cyanide from the phthalazine ring. |

| [C₇H₅N₂]⁺ | 117 | Variable | Further fragmentation. |

3.3.1. Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.

Structure Elucidation Workflow

The overall process of structure elucidation for this compound follows a logical workflow, from synthesis to final characterization.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound can be confidently elucidated through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, the predicted spectroscopic data based on analogous compounds provides a robust framework for its characterization. The methodologies and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel phthalazine derivatives.

References

- 1. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Colourful reactions using ammonia solution | Demonstration | RSC Education [edu.rsc.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. compoundchem.com [compoundchem.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. whitman.edu [whitman.edu]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

Synthesis of 4-Chlorophthalazin-1-amine from Phthalazinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chlorophthalazin-1-amine, a valuable building block in medicinal chemistry, starting from phthalazin-1(2H)-one. The synthesis involves a two-step process: the chlorination of the phthalazinone precursor to form a dichlorinated intermediate, followed by a selective amination to yield the target compound. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from phthalazin-1(2H)-one proceeds through a well-established two-step reaction sequence. The initial step involves the conversion of the lactam functionality in phthalazin-1(2H)-one into a chloro group and the tautomeric hydroxyl group into another chloro group, yielding 1,4-dichlorophthalazine. The subsequent step is a nucleophilic aromatic substitution where one of the chlorine atoms is selectively displaced by an amino group.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Dichlorophthalazine

This procedure details the chlorination of a phthalazinone precursor. While the direct chlorination of phthalazin-1(2H)-one is not explicitly detailed in the provided literature, a robust and analogous method involves the treatment of phthalhydrazide (phthalazine-1,4-dione) with phosphorus oxychloride, which readily yields 1,4-dichlorophthalazine. A similar protocol using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) is also widely effective for the chlorination of related heterocyclic lactams.

Materials:

-

Phthalhydrazide (Phthalazine-1,4-dione)

-

Phosphorus oxychloride (POCl3)

-

Crushed ice

-

Distilled water

Procedure:

-

In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalhydrazide (1.68 g, 10 mmol).

-

Carefully add phosphorus oxychloride (15 mL) to the flask.

-

Heat the reaction mixture to 110°C and maintain this temperature for 1 hour, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

In a separate beaker, prepare a significant amount of crushed ice.

-

Slowly and carefully, add the reaction mixture dropwise to the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Continue stirring for 10 minutes to ensure complete quenching of the excess POCl3.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with distilled water until the filtrate is neutral.

-

Dry the collected white solid under vacuum to yield 1,4-dichlorophthalazine.

Work-up and Purification: The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent such as ethanol or toluene can be performed.

Step 2: Synthesis of this compound

This protocol describes the selective mono-amination of 1,4-dichlorophthalazine. The key to achieving mono-substitution is to control the reaction conditions and stoichiometry of the aminating agent. This procedure is based on a general method for the selective amination of dichlorodiazines.

Materials:

-

1,4-Dichlorophthalazine

-

Ethanol

-

Aqueous ammonia (concentrated)

-

Triethylamine (optional, as a base)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1,4-dichlorophthalazine (1.99 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the solution. Alternatively, bubble ammonia gas through the solution. The use of triethylamine (1.5 equivalents) as a base can also facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the specific conditions but can range from a few hours to overnight.

-

Once the reaction has reached the desired level of conversion (predominantly the mono-aminated product), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Work-up and Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Phthalazin-1(2H)-one | C₈H₆N₂O | 146.15 | 185-188 | White to off-white solid |

| 1,4-Dichlorophthalazine | C₈H₄Cl₂N₂ | 199.04 | 160-162 | White to light yellow solid[1] |

| This compound | C₈H₆ClN₃ | 179.61 | Not available | Not available |

| Compound Name | Expected ¹H NMR Chemical Shifts (δ, ppm, in CDCl₃) | Expected ¹³C NMR Chemical Shifts (δ, ppm, in CDCl₃) |

| 1,4-Dichlorophthalazine | 8.1-8.3 (m, 2H), 7.9-8.1 (m, 2H) | 155 (C-Cl), 135 (CH), 128 (CH), 125 (C) |

| This compound | 7.8-8.0 (m, 1H), 7.5-7.7 (m, 3H), 5.0-6.0 (br s, 2H, NH₂) | 158 (C-NH₂), 150 (C-Cl), 133 (CH), 130 (CH), 126 (CH), 125 (CH), 122 (C), 118 (C) |

Note: The NMR data for this compound is predicted based on the analysis of structurally similar compounds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 4-Chlorophthalazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological pathways of 4-Chlorophthalazin-1-amine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a phthalazine core structure. Its chemical properties are foundational for its use as a building block in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. The key quantitative data for this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| CAS Number | 13580-86-4 | [1] |

A sulfate salt of this compound also exists with the molecular formula C₈H₈ClN₃O₄S and a corresponding molecular weight of 277.68 g/mol [2].

Experimental Protocols: Synthesis of Phthalazine Derivatives

The synthesis of aminophthalazine derivatives, such as this compound, typically involves the nucleophilic substitution of a halogenated phthalazine precursor with an amine. While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a general methodology can be inferred from the synthesis of analogous compounds. The following is a representative experimental protocol for the amination of a chlorophthalazine derivative.

General Procedure for the Amination of 1-Chlorophthalazine Derivatives:

-

Reaction Setup: To a solution of a 1-chlorophthalazine derivative (1.0 equivalent) in a suitable solvent such as acetone or ethanol, add the desired amine (1.2-2.5 equivalents).

-

Catalysis (if necessary): For less reactive amines, the addition of a palladium catalyst and a suitable ligand may be required to facilitate the amination reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 3 to 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired aminophthalazine product.

This general procedure can be adapted for the synthesis of this compound by utilizing an appropriate nitrogen source for the introduction of the amine group at the 1-position.

Logical Workflow for Synthesis

The logical progression for the synthesis of a substituted aminophthalazine derivative from a precursor is illustrated in the following workflow diagram.

References

Spectroscopic Blueprint of 4-Chlorophthalazin-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Chlorophthalazin-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines the expected spectroscopic characteristics based on established chemical principles and data from closely related analogs. It also presents a plausible synthetic route and the corresponding experimental protocols that would enable its preparation and subsequent detailed characterization.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH₂ | 5.0 - 7.0 | Broad singlet | - |

| H-5 | 8.0 - 8.3 | Doublet of doublets | 7-8 (ortho), 1-2 (meta) |

| H-6 | 7.7 - 7.9 | Triplet of doublets | 7-8 (ortho), 1-2 (meta) |

| H-7 | 7.7 - 7.9 | Triplet of doublets | 7-8 (ortho), 1-2 (meta) |

| H-8 | 7.9 - 8.2 | Doublet of doublets | 7-8 (ortho), 1-2 (meta) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 155 - 160 |

| C-4 (C-Cl) | 145 - 150 |

| C-4a | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 125 - 128 |

| C-7 | 130 - 135 |

| C-8 | 125 - 128 |

| C-8a | 135 - 140 |

Experimental Protocols

The following section details a proposed synthetic pathway for this compound, along with a general protocol for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

A viable and commonly employed method for the synthesis of aminophthalazines involves the nucleophilic substitution of a corresponding chlorophthalazine precursor. In this case, this compound can be synthesized from 1,4-dichlorophthalazine by selective amination.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,4-Dichlorophthalazine

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dichlorophthalazine (1.0 eq) in ethanol.

-

Add aqueous ammonia (10-20 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy Protocol:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Logical Workflow for Spectroscopic Characterization

The process of characterizing a newly synthesized compound like this compound follows a logical progression to confirm its identity and purity.

Caption: Workflow for the characterization of this compound.

This guide serves as a foundational resource for the synthesis and spectroscopic analysis of this compound. The provided protocols and predicted data will aid researchers in the successful preparation and unambiguous identification of this compound, paving the way for its further investigation in various scientific domains.

An In-depth Technical Guide to the Key Starting Materials for Phthalazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The synthesis of these valuable molecules relies on a variety of key starting materials and synthetic strategies. This technical guide provides a comprehensive overview of the principal precursors for phthalazine derivatives, complete with comparative data, detailed experimental protocols, and visualizations of synthetic and signaling pathways.

Core Starting Materials and Synthetic Strategies

The construction of the phthalazine ring system can be achieved through several convergent synthetic routes, each originating from a distinct class of starting materials. The choice of a particular precursor is often dictated by the desired substitution pattern on the final phthalazine derivative.

Phthalic Anhydride and its Derivatives

Phthalic anhydride is arguably the most common and versatile starting material for the synthesis of phthalazinone derivatives. The fundamental reaction involves a condensation with hydrazine or its substituted counterparts.[1]

A general reaction involves the treatment of phthalic anhydride with hydrazine hydrate, often in the presence of a solvent such as ethanol or acetic acid, to yield phthalazin-1,4-dione.[2] This intermediate can be further functionalized. For instance, chlorination with phosphorus oxychloride (POCl₃) affords the highly versatile 1,4-dichlorophthalazine, a key intermediate for introducing various substituents at the 1 and 4 positions through nucleophilic substitution or cross-coupling reactions.[2][3]

Table 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride

| Hydrazine Source | Solvent | Reaction Conditions | Yield (%) | Reference |

| Hydrazine monohydrate | Ethanol | Reflux, 4h | Not specified | [2] |

| Hydrazine hydrate | Acetic Acid | Reflux | Not specified | |

| Hydrazine hydrate | n-Butanol | Reflux | Not specified | [1] |

Experimental Protocol: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride [2]

-

To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (approximately 40 equivalents).

-

Stir the reaction mixture at room temperature or under reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to precipitate the product.

-

Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).

-

The resulting crude phthalazin-1,4-dione can be used in the subsequent step without further purification.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine from Phthalazin-1,4-dione [3]

-

A solution of 5-methylphthalazinedione (1 equivalent) in phosphorus oxychloride (excess, serves as reagent and solvent) is refluxed for 18 hours.

-

After cooling, the excess phosphorus oxychloride is removed by evaporation.

-

The resulting material is dissolved in dichloromethane (DCM) and poured into cold water.

-

The organic layer is separated, dried over MgSO₄, filtered, and concentrated in vacuo to yield 1,4-dichloro-5-methylphthalazine.

Caption: Synthetic pathway from phthalic anhydride to substituted phthalazines.

o-Acylbenzoic Acids

o-Acylbenzoic acids are another important class of precursors for the synthesis of 4-substituted phthalazin-1-ones.[4][5] The reaction involves the cyclization of the o-acylbenzoic acid with a hydrazine derivative.[4] This method is particularly useful for introducing a substituent at the 4-position of the phthalazinone ring.

Table 2: Synthesis of 4-Substituted Phthalazin-1-ones from o-Acylbenzoic Acids

| o-Acylbenzoic Acid | Hydrazine Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-(4-Aminobenzoyl)benzoic acid | Hydrazine hydrate | Absolute Ethanol | Reflux, 6h | 50 | [6] |

| o-Acylbenzoic acids | Phenylhydrazine | Butanol or Ethanol | Boiling | Not specified | [4] |

| o-Benzoylbenzoic acid | Hydrazine hydrate | Ethanolic H₂SO₄ | Boiling | Not specified | [5] |

Experimental Protocol: Synthesis of 4-(4-Aminophenyl)phthalazin-1(2H)-one from 2-(4-Aminobenzoyl)benzoic Acid [6]

-

To a solution of 2-(4-aminobenzoyl)benzoic acid (10 mmol) in absolute ethanol (15 mL), add hydrazine hydrate (240 mmol).

-

Reflux the reaction mixture for 6 hours.

-

After cooling, the precipitate is filtered off.

-

The crude product is crystallized from a dimethylformamide/water mixture to give the pure product.

Caption: General synthesis of 4-substituted phthalazin-1-ones.

Phthalonitrile

Phthalonitrile serves as a precursor for 1,4-dihydrazinophthalazine, which can then be oxidized to phthalazine. This route offers an alternative to the more common phthalic anhydride-based methods.[4]

Table 3: Synthesis of 1,4-Dihydrazinophthalazine from Phthalonitrile

| Reagent | Solvent | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aqueous Hydrazine | Water (in the presence of urea) | 343-383 K | Not specified |[4] |

Experimental Protocol: Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile hydrochloride [7]

-

An ice-cold solution of sodium nitrite (21.6 mmol) in water (7.6 ml) is added dropwise to an ice-cold solution of 4-(4-aminophenoxy)phthalonitrile (10.8 mmol) in concentrated HCl (22 ml) over 15 minutes.

-

The reaction mixture is stirred at 0-5 °C for 1 hour.

-

Urea (10.8 mmol) is added portion-wise over 10 minutes.

-

A solution of tin(II) chloride dihydrate (43.2 mmol) in concentrated HCl (8 ml) is added dropwise while maintaining the temperature below 0-5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour to yield the product.

Caption: Synthetic route to phthalazine from phthalonitrile.

Signaling Pathways of Phthalazine Derivatives

The biological activity of phthalazine derivatives is often attributed to their ability to interact with and modulate various cellular signaling pathways. Their planar, aromatic structure allows them to bind to the active sites of enzymes and receptors, leading to the inhibition or activation of downstream signaling cascades.

One of the key mechanisms of action for several phthalazine derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit angiogenesis, a critical process in tumor growth and metastasis.

Another important target for phthalazine derivatives is the Transforming Growth Factor-β (TGF-β) signaling pathway.[9] Inhibition of this pathway can have profound effects on cell proliferation, differentiation, and apoptosis, making it a promising target for cancer therapy. Some phthalazine compounds have been shown to inhibit TGF-β-Smad signaling through a non-receptor-kinase mechanism.[9]

Furthermore, phthalazine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by interacting with pathways such as the cAMP signaling pathway and neuroactive ligand-receptor interactions.[10]

Caption: Key signaling pathways modulated by phthalazine derivatives.

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. scispace.com [scispace.com]

- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lactam-Lactim Tautomerism in Phthalazinone Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phthalazin-1(2H)-one and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1][2][3][4] The chemical behavior and biological activity of these molecules are profoundly influenced by a fascinating chemical phenomenon: lactam-lactim tautomerism. This dynamic equilibrium involves the migration of a proton between nitrogen and oxygen atoms, resulting in two distinct, interconvertible isomers—the lactam and lactim forms.[5][6] Understanding, characterizing, and controlling this tautomerism is paramount for designing novel therapeutics and predicting their behavior in physiological environments. This technical guide provides an in-depth exploration of the lactam-lactim tautomerism in phthalazinone precursors, detailing the experimental and computational methodologies used for its study and presenting key quantitative data to inform research and development efforts.

The Core Concept: Lactam-Lactim Tautomerism

Tautomerism describes the rapid interconversion of structural isomers, a process that is fundamental to the reactivity and function of many organic molecules, including amino acids and nucleic acids.[5] Lactam-lactim tautomerism is a specific form of this phenomenon, characteristic of cyclic amides (lactams). It involves the reversible migration of a hydrogen atom from the nitrogen atom of the amide group to the carbonyl oxygen.[6]

-

Lactam Form: The keto or amide form, characterized by a carbonyl group (C=O) and an N-H bond within the ring.

-

Lactim Form: The enol or imidol form, which contains a hydroxyl group (O-H) and an endocyclic carbon-nitrogen double bond (C=N).[5]

The phthalazinone core exhibits this tautomerism, existing in equilibrium between the 1(2H)-phthalazinone (lactam) and 1-hydroxyphthalazine (lactim) forms.[7] This equilibrium is not static; it is influenced by a variety of internal and external factors, including solvent polarity, pH, temperature, and the electronic nature of substituents on the aromatic ring.[8]

Caption: Lactam-Lactim Tautomeric Equilibrium in the Phthalazinone Core.

Synthesis of Phthalazinone Precursors

The study of tautomerism begins with the synthesis of the phthalazinone core. These precursors are commonly prepared through cyclocondensation reactions. The choice of synthetic route can influence the initial tautomeric form obtained and is crucial for accessing derivatives for further study.

Common Synthetic Pathways:

-

From Phthalic Anhydrides: Reaction of phthalic anhydrides with hydrazine hydrate is a widely used method.[9]

-

From 2-Aroylbenzoic Acids: Cyclization of 2-aroylbenzoic acids or their derivatives with hydrazine hydrate provides a direct route to 4-substituted phthalazinones.[9][10]

-

From Phthalimide Derivatives: N-aminophthalimides can undergo ring cleavage and subsequent cyclization to yield phthalazinone derivatives.[7]

The versatility of these methods allows for the introduction of various substituents, enabling systematic studies into how electronic and steric effects modulate the lactam-lactim equilibrium.[1]

Caption: General Workflow for Synthesis and Tautomeric Analysis.

Experimental Protocols for Tautomer Characterization

Distinguishing between and quantifying lactam and lactim tautomers requires a suite of advanced analytical techniques. Since the tautomers are in rapid equilibrium, methods that can probe the sample in situ are essential.[11]

Spectroscopic Methods

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for studying tautomerism in solution. Chemical shifts are highly sensitive to the local electronic environment of each nucleus.

-

¹H NMR: The most direct evidence comes from observing distinct signals for the N-H proton of the lactam and the O-H proton of the lactim. Due to rapid exchange, these signals may be broad or coalesce into a single averaged peak.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the lactam form is significantly different from the corresponding C-O carbon in the lactim form.

-

¹⁷O NMR: This technique directly probes the oxygen atom. A large chemical shift difference is expected between the carbonyl oxygen of the lactam and the hydroxyl oxygen of the lactim, providing a sensitive measure of structural variations.[12]

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve the phthalazinone precursor (0.5 M) in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to investigate solvent effects.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁷O (if available) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature Variation: Record spectra at various temperatures (e.g., 25°C to 75°C) to study the thermodynamic properties of the equilibrium.[13]

-

Data Analysis: Integrate relevant peaks to determine the relative populations of the lactam and lactim forms, if distinct signals are observed. Analyze changes in chemical shifts with temperature and solvent to infer shifts in the equilibrium.

3.1.2 Infrared (IR) Spectroscopy IR spectroscopy detects the vibrational frequencies of functional groups, providing a clear distinction between the key bonds in each tautomer.

-

Lactam: A strong absorption band corresponding to the C=O stretching vibration, typically found in the 1640-1680 cm⁻¹ region.

-

Lactim: The absence of the strong C=O band and the appearance of a C=N stretching band and a broad O-H stretching band (around 3200-3600 cm⁻¹). The O-H signal can be difficult to observe in aqueous solutions due to overlap with water signals.[11]

Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced technique is particularly useful for unambiguously identifying tautomers in a mixture, even when their signals overlap in a standard FTIR spectrum.[8][11] It works by revealing vibrational couplings, which appear as cross-peaks. Tautomers can be identified by their unique cross-peak patterns, allowing for the separation of their spectral signatures.[14][15]

Experimental Protocol (2D IR):

-

Sample Preparation: Dissolve the sample (5-10 mg/mL) in a suitable solvent (e.g., D₂O with a buffer for pH control).[11]

-

Cell Assembly: Sandwich the solution between two CaF₂ windows separated by a thin (e.g., 50 µm) Teflon spacer.[11]

-

Data Collection: Use a specialized 2D IR spectrometer with ultrafast IR pulses to collect the spectra.

-

Analysis: Analyze the 2D spectrum for diagonal peaks (corresponding to fundamental vibrations) and cross-peaks. Compare the experimental cross-peak patterns to those predicted by computational models to assign signals to the lactam and lactim forms.

Computational Modeling

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental results. They can predict the relative stabilities, geometries, and spectroscopic properties of tautomers.

Experimental Protocol (DFT Study):

-

Structure Building: Construct 3D models of both the lactam and lactim tautomers of the phthalazinone derivative.

-

Methodology Selection: Choose a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to be effective for these systems.[16]

-

Solvent Modeling: Apply a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents on tautomer stability.[16]

-

Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in simulated solvents. This provides relative free energies (ΔG), which indicate the most stable tautomer, as well as predicted IR and NMR spectra.

-

Transition State Search: To understand the kinetics of interconversion, locate the transition state for the proton transfer reaction. This allows for the calculation of the activation energy barrier. Water-assisted tautomerization pathways can also be modeled, which often show a reduced energy barrier.[16]

Quantitative Analysis of Phthalazinone Tautomerism

Computational studies provide valuable quantitative insights into the energetics of the lactam-lactim equilibrium. The following table summarizes representative data from a DFT study on the parent phthalazinone ring.[16]

Table 1: Calculated Relative Energies of Phthalazinone Tautomers

| Tautomer | Phase/Solvent | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Lactam | Gas Phase | 0.00 (most stable) | 4.55 |

| Lactim | Gas Phase | +5.88 | 2.11 |

| Lactam | Water (PCM) | 0.00 (most stable) | 6.34 |

| Lactim | Water (PCM) | +4.93 | 3.12 |

Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[16]

The data clearly indicates that the lactam form is thermodynamically more stable than the lactim form in both the gas phase and in a polar solvent like water. The higher dipole moment of the lactam tautomer suggests it will be preferentially stabilized by polar solvents.

Table 2: Key Spectroscopic Markers for Tautomer Identification

| Tautomer | Method | Key Marker | Typical Range/Value |

|---|---|---|---|

| Lactam | FTIR | C=O Stretch | 1640 - 1680 cm⁻¹ |

| Lactim | FTIR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |

| Lactam | ¹H NMR | N-H Proton | 11 - 13 ppm (in DMSO-d₆) |

| Lactim | ¹H NMR | O-H Proton | 9 - 11 ppm (variable) |

| Lactam | ¹³C NMR | C=O Carbon | ~160 ppm |

| Lactim | ¹³C NMR | C-OH Carbon | ~155 ppm |

Caption: Factors Influencing the Lactam-Lactim Equilibrium.

Conclusion

The lactam-lactim tautomerism of phthalazinone precursors is a fundamental aspect of their chemistry that has significant implications for drug development. The equilibrium between these two forms dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. A multi-faceted approach, combining synthesis, advanced spectroscopic techniques like 2D IR and multi-nuclear NMR, and high-level computational modeling, is essential for a comprehensive understanding of this phenomenon. The methodologies and data presented in this guide provide a robust framework for researchers to investigate, quantify, and ultimately harness the tautomeric behavior of phthalazinone derivatives in the pursuit of novel and effective therapeutics.

References

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 6. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

- 11. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy | Semantic Scholar [semanticscholar.org]

- 16. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Friedel-Crafts Reaction for Phthalazine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds are integral to the structure of numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including but not limited to, anticonvulsant, antihypertensive, antimicrobial, and antitumor properties. The synthesis of the phthalazine core often proceeds through the formation of key precursors, primarily 2-aroylbenzoic acids, which are subsequently cyclized. The Friedel-Crafts reaction, a cornerstone of organic synthesis, provides a powerful and versatile method for the preparation of these essential phthalazine precursors.

This technical guide offers a comprehensive overview of the application of the Friedel-Crafts reaction in the synthesis of phthalazine precursors. It provides detailed experimental protocols for the key synthetic steps, presents quantitative data in a clear and comparative format, and includes visualizations of the reaction workflows to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Synthetic Pathway: From Phthalic Anhydride to Phthalazinones

The most prevalent synthetic route to phthalazinone derivatives that utilizes the Friedel-Crafts reaction involves a two-step process:

-

Friedel-Crafts Acylation: An aromatic hydrocarbon is acylated with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield a 2-aroylbenzoic acid.

-

Cyclization with Hydrazine: The resulting 2-aroylbenzoic acid is then condensed with hydrazine hydrate or a substituted hydrazine to form the phthalazinone ring system.[1]

This versatile methodology allows for the introduction of a wide variety of substituents on the phthalazinone scaffold by selecting the appropriate aromatic hydrocarbon in the initial Friedel-Crafts step.

Workflow of Phthalazinone Synthesis

Caption: General workflow for the two-step synthesis of phthalazinone derivatives.

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Synthesis of 2-Aroylbenzoic Acids

The Friedel-Crafts acylation of an aromatic compound with phthalic anhydride is a well-established method for the synthesis of 2-aroylbenzoic acids. The following protocols provide detailed procedures for the synthesis of 2-benzoylbenzoic acid and 2-(4-methylbenzoyl)benzoic acid.

Protocol 1: Synthesis of 2-Benzoylbenzoic Acid

-

Reactants and Reagents:

-

Phthalic Anhydride

-

Thiophene-free Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Activated Charcoal

-

Ice

-

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a hydrogen chloride trap, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.

-

Cool the flask in an ice bath until the benzene begins to solidify.

-

Carefully add 30 g of anhydrous aluminum chloride in portions with shaking.

-

Once the addition is complete, gently warm the flask to initiate the reaction. If the reaction becomes too vigorous, cool the flask in the ice bath.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes with constant stirring.

-

Cool the flask in an ice bath and cautiously add crushed ice to decompose the aluminum chloride complex, followed by the slow addition of 20 mL of concentrated hydrochloric acid.

-

Remove the excess benzene via steam distillation.

-

Decant the aqueous layer and dissolve the crude product in a 10% sodium carbonate solution by heating.

-

Treat the solution with activated charcoal, filter, and then cool the filtrate.

-

Precipitate the 2-benzoylbenzoic acid by carefully neutralizing the filtrate with concentrated hydrochloric acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Protocol 2: Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid

-

Reactants and Reagents:

-

Phthalic Anhydride

-

m-Xylene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ice

-

-

Procedure:

-

A mixture of phthalic anhydride and m-xylene is treated with anhydrous aluminum chloride.

-

The reaction mixture is stirred, and the temperature is controlled, often starting at a lower temperature (e.g., 0°C) and then refluxed for a period of time (e.g., 30 minutes).

-

The reaction is quenched by pouring the mixture into a beaker containing ice and water.

-

Concentrated HCl is added to dissolve any precipitate.

-

The product is then isolated, which may involve extraction and subsequent purification steps.[2]

-

Step 2: Cyclization - Synthesis of Phthalazinones

The 2-aroylbenzoic acids synthesized in the previous step are converted to phthalazinones through condensation with hydrazine hydrate.

Protocol 3: Synthesis of 4-(4-Methylphenyl)-2H-phthalazin-1-one

-

Reactants and Reagents:

-

2-(4-Methylbenzoyl)benzoic acid

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrazine hydrate (98%)

-

-

Procedure:

-

Esterification (optional but can improve yield): A solution of 2-(4-methylbenzoyl)benzoic acid (0.1 mol) in ethanol (25 ml) is treated with a few drops of concentrated sulfuric acid and refluxed to form the corresponding ethyl ester.[3]

-

Cyclization: The 2-(4-methylbenzoyl)benzoic acid (or its ester) is refluxed with hydrazine hydrate (5 ml, 98%) in absolute ethanol (50 ml) for 2 hours.[3]

-

After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4-(4-methylphenyl)-2H-phthalazin-1-one.

-

Protocol 4: General Procedure for the Synthesis of 4-Substituted Phthalazin-1-ones

-

Reactants and Reagents:

-

2-Acylbenzoic acid

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve the 2-acylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[4]

-

Add hydrazine hydrate (1.2 equivalents) to the solution.[4]

-

Heat the reaction mixture to reflux for 4-6 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 2-aroylbenzoic acids and their subsequent conversion to phthalazinones.

Table 1: Friedel-Crafts Acylation of Aromatic Compounds with Phthalic Anhydride

| Aromatic Hydrocarbon | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield of 2-Aroylbenzoic Acid (%) | Reference |

| Benzene | AlCl₃ | Benzene (excess) | 0.5 - 1 | Reflux | 74-88 | [1] |

| m-Xylene | AlCl₃ | m-Xylene (excess) | 0.5 | Reflux | High | [2] |

Table 2: Cyclization of 2-Aroylbenzoic Acids with Hydrazine Hydrate

| 2-Aroylbenzoic Acid | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield of Phthalazinone (%) | Reference |

| 2-Benzoylbenzoic Acid | Hydrazine Hydrate | Ethanol | 4-6 | Reflux | Good | [4] |

| 2-(4-Methylbenzoyl)benzoic acid | Hydrazine Hydrate | Ethanol | 2 | Reflux | High | [3] |

| 2-Acetylbenzoic Acid | Hydrazine Hydrate | Ethanol | 4-6 | Reflux | Very Good | [4] |

Intramolecular Friedel-Crafts Reactions for Polycyclic Phthalazine Precursors

The Friedel-Crafts reaction can also be employed in an intramolecular fashion to construct polycyclic systems containing a phthalazine core. This strategy is particularly useful for the synthesis of complex, fused heterocyclic compounds with potential applications in materials science and medicinal chemistry.

In a typical intramolecular Friedel-Crafts reaction, a molecule containing both an aromatic ring and a reactive acyl or alkyl halide moiety is treated with a Lewis acid. This promotes an internal cyclization, leading to the formation of a new ring fused to the aromatic system. This approach is highly valuable for building rigid, planar polycyclic aromatic structures.

Logical Relationship in Intramolecular Friedel-Crafts Cyclization

Caption: Logical flow of an intramolecular Friedel-Crafts reaction.

While specific, detailed protocols for the intramolecular Friedel-Crafts synthesis of complex phthalazine-containing polycycles are less commonly reported in general literature, the principles of the reaction remain the same. The success of such cyclizations is often dependent on the length and flexibility of the linking chain, with the formation of five- and six-membered rings being the most favorable.[5]

Conclusion

The Friedel-Crafts reaction is an indispensable tool for the synthesis of phthalazine precursors, offering a reliable and adaptable method for the preparation of a diverse range of 2-aroylbenzoic acids. This guide has provided a detailed overview of the key experimental protocols, quantitative data, and reaction workflows associated with this synthetic strategy. By leveraging the principles of both intermolecular and intramolecular Friedel-Crafts reactions, researchers can efficiently access a wide array of phthalazinone derivatives and more complex polycyclic systems, paving the way for the discovery and development of novel therapeutic agents and functional materials. The provided data and methodologies serve as a valuable resource for scientists working in the field of medicinal chemistry and drug development, enabling the streamlined synthesis of these important heterocyclic compounds.

References

The Cornerstone of Modern Arylamine Synthesis: A Technical Guide to Palladium-Catalyzed Amination Reactions

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed amination reaction, widely known as the Buchwald-Hartwig amination, stands as one of the most significant advancements in modern organic synthesis. This powerful carbon-nitrogen (C–N) bond-forming methodology has revolutionized the way chemists approach the synthesis of arylamines, a structural motif prevalent in pharmaceuticals, agrochemicals, functional materials, and natural products.[1] Prior to its development, the synthesis of arylamines often relied on harsh methods with limited scope, such as the Ullmann condensation or nucleophilic aromatic substitution, which required high temperatures and suffered from poor functional group tolerance. The advent of the Buchwald-Hartwig amination provided a milder, more general, and highly efficient alternative, significantly expanding the accessible chemical space for drug discovery and development.[1]

This in-depth technical guide provides a comprehensive overview of palladium-catalyzed amination reactions, focusing on the core mechanistic principles, the evolution of catalyst systems, practical experimental considerations, and key applications in the synthesis of complex molecules.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) or pseudohalide (e.g., triflate, nonaflate) to a coordinatively unsaturated palladium(0) complex, typically bearing phosphine ligands. This step forms a palladium(II) intermediate. The reactivity of the aryl electrophile generally follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl.

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II)-amido complex. The choice of base is critical and depends on the pKa of the amine and the nature of the substrates. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II)-amido complex, which forms the desired C–N bond of the arylamine product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

A competing side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine. The design of bulky and electron-rich ligands is crucial to sterically disfavor this pathway and promote the desired reductive elimination.

Evolution of Catalyst Systems: Generations of Innovation

The advancement of palladium-catalyzed amination has been largely driven by the development of sophisticated phosphine ligands that enhance catalyst activity, stability, and substrate scope.

First-Generation Catalysts: The initial catalyst systems utilized monodentate, sterically hindered phosphine ligands such as tri-o-tolylphosphine (P(o-Tol)₃). These catalysts were effective for the coupling of secondary amines with aryl bromides. However, their application with primary amines was limited due to competitive hydrodehalogenation.

Second-Generation Catalysts: The introduction of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) marked a significant breakthrough. These ligands expanded the substrate scope to include primary amines and aryl iodides and triflates, often providing higher yields and reaction rates.

Third and Fourth-Generation Catalysts and Precatalysts: A major leap in catalyst performance came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) and ferrocene-based ligands by the Hartwig group (e.g., Josiphos). These ligands promote the formation of highly active monoligated palladium species, enabling the coupling of challenging substrates like aryl chlorides and allowing for reactions to be conducted at lower temperatures and catalyst loadings. To improve handling and reproducibility, stable and well-defined palladium precatalysts (e.g., XPhos Pd G3) have been developed, which readily generate the active Pd(0) species under the reaction conditions.

Data Presentation: A Comparative Overview of Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent is critical for the success of a Buchwald-Hartwig amination reaction. The following tables summarize representative quantitative data for the amination of various aryl halides and pseudohalides with different classes of amines, showcasing the performance of various catalytic systems.

Table 1: Amination of Aryl Chlorides

| Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [3] |

| 2-Chloropyridine | Morpholine | - | LHX 2a | tBuOK | DME | - | - | High | [4] |

| 2-Chloropyrimidine | Pyrrolidine | - | LHX 2a | tBuOK | DME | - | - | High | [4] |

| Aryl Chlorides | Primary/Secondary Amines | - | Benzimidazolyl phosphine | - | - | - | - | Good to Excellent | [5] |

Table 2: Amination of Aryl Bromides